molecular formula C14H13NO B1210992 1-Methoxy-3-methyl-9H-carbazole CAS No. 4532-33-6

1-Methoxy-3-methyl-9H-carbazole

Cat. No. B1210992
CAS RN: 4532-33-6
M. Wt: 211.26 g/mol
InChI Key: HDETUOZJFUNSKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 1-Methoxy-3-methyl-9H-carbazole derivatives involves advanced organic synthesis techniques. A highly efficient methodology for the preparation of N-methoxycarbazoles, including 1-Methoxy-3-methyl-9H-carbazole, has been described using palladium-catalyzed reactions of dibromobiphenyl compounds and methoxyamine, leading to various derivatives in good-to-moderate yields (Zhang, Huang, & Wang, 2020). Additionally, organocatalytic approaches in water have been developed for the direct synthesis of substituted carbazoles, showcasing green chemistry applications (Jaiswal, Biswas, Singh, & Samanta, 2013).

Molecular Structure Analysis

The molecular structure of 1-Methoxy-3-methyl-9H-carbazole and its derivatives has been analyzed using various spectroscopic techniques. X-ray single crystal diffraction studies have confirmed the structures of synthesized carbazole derivatives, providing insights into their molecular geometry and electronic structure (Ma, Dai, Qiu, Fu, & Ma, 2014).

Chemical Reactions and Properties

1-Methoxy-3-methyl-9H-carbazole participates in various chemical reactions, including palladium-catalyzed oxidative cyclizations and domino Michael–Henry reactions, leading to a range of functionalized carbazole derivatives with potential biological activities (Hesse, Krahl, Jäger, Kataeva, Schmidt, & Knölker, 2014). These reactions are crucial for the synthesis of complex carbazole alkaloids and their analogs.

Physical Properties Analysis

The physical properties of 1-Methoxy-3-methyl-9H-carbazole derivatives, including their thermal, photophysical, and electrochemical properties, have been extensively studied. Methoxy-substituted carbazoles display bright photoluminescences covering the blue to green spectra, indicating their potential application in organic electronics (Srour, Doan, da Silva, Whitby, & Witulski, 2016).

Scientific Research Applications

Synthesis and Chemical Properties

  • Gram-Scale Synthesis : An efficient Au-catalyzed cyclization reaction was used for the gram-scale synthesis of various carbazole derivatives, including 7-methoxymukonal and methyl 2-hydroxy-7-methoxy-9H-carbazole-3-carboxylate (Ma et al., 2014).
  • Synthesis of Antitumor Derivatives : Synthesis of 9-hydroxy-5-methyl-6H-pyrido[4,3-b]carbazole-1-N-[(dialkylamino)alkyl]carboxamides, a series of antitumor olivacine derivatives, was explored starting from related carbazole compounds (Jasztold-Howorko et al., 1994).

Applications in Pharmacology

  • Antitumor Activity : Certain carbazole derivatives, synthesized through complex chemical pathways, displayed significant antitumor activity in both in vitro and in vivo models (Jasztold-Howorko et al., 1994).
  • Cytotoxic Constituents from Clausena lansium : Compounds including 6-methoxy-9H-carbazole-3-carboxylic acid, isolated from Clausena lansium, showed cytotoxicity against various human cancer cell lines (Jiang et al., 2014).

Material Science and Other Applications

  • Bacterial Biotransformation : The bacterial transformation of various 9H-carbazole derivatives was analyzed, revealing the potential for biotechnological applications (Waldau et al., 2009).
  • Synthesis of Novel Carbazole Derivatives : Carbazole conjugated with different aminophenols showed radical scavenging activity, indicating potential applications in antioxidant materials (Naik et al., 2010).
  • Theranostic Applications : A carbazole-based cyanine was investigated as a theranostic agent for Alzheimer’s disease, demonstrating amyloid-β oligomerization inhibition and cognitive improvement in a mouse model (Li et al., 2018).

Future Directions

The therapeutic potential of natural, semi-synthetic or synthetic carbazole-containing molecules has expanded considerably owing to their role in the pathogenesis and development of diabetes . Several studies have demonstrated the ability of carbazole derivatives to reduce oxidative stress, block adrenergic hyperactivation, prevent damage to pancreatic cells and modulate carbohydrate metabolism . Therefore, the future directions of “1-Methoxy-3-methyl-9H-carbazole” could involve further exploration of its potential therapeutic applications .

properties

IUPAC Name

1-methoxy-3-methyl-9H-carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c1-9-7-11-10-5-3-4-6-12(10)15-14(11)13(8-9)16-2/h3-8,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDETUOZJFUNSKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)OC)NC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90327415
Record name 1-Methoxy-3-methyl-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90327415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methoxy-3-methyl-9H-carbazole

CAS RN

4532-33-6
Record name 1-Methoxy-3-methyl-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90327415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methoxy-3-methyl-9H-carbazole
Reactant of Route 2
Reactant of Route 2
1-Methoxy-3-methyl-9H-carbazole
Reactant of Route 3
Reactant of Route 3
1-Methoxy-3-methyl-9H-carbazole
Reactant of Route 4
Reactant of Route 4
1-Methoxy-3-methyl-9H-carbazole
Reactant of Route 5
1-Methoxy-3-methyl-9H-carbazole
Reactant of Route 6
1-Methoxy-3-methyl-9H-carbazole

Citations

For This Compound
20
Citations
TTT Thuy, NM Cuong, TQ Toan, NN Thang… - Archives of pharmacal …, 2013 - Springer
A series of N-substituted-1,2,3-triazole murrayafoline A derivatives were successfully synthesized using click azide–alkyne Huisgen cycloaddition reaction between 1-methoxy-3-methyl-…
Number of citations: 20 link.springer.com
B Chidipi, MJ Son, JC Kim, JH Lee, TQ Toan… - European Journal of …, 2016 - Elsevier
… We previously reported that murrayafoline-A (1-methoxy-3-methyl-9H-carbazole, Mu-A) increases the contractility of ventricular myocytes, in part, via enhancing Ca 2+ influx through L-…
Number of citations: 5 www.sciencedirect.com
J Kim, SH Jung, E Yun, SH Cho… - Bulletin of the …, 2018 - Wiley Online Library
… Especially, it was reported that murrayafoline A (1-methoxy-3-methyl-9H-carbazole), isolated from the roots of Murraya euchrestifolia, inhibits platelet aggregation.24 Based on this …
Number of citations: 3 onlinelibrary.wiley.com
G Bringmann, S Tasler, H Endress… - Journal of the …, 2001 - ACS Publications
… A 2,2‘-coupling was excluded by the nonequivalence of its spectral data with literature 13 data of 2,2‘-bis(1-methoxy-3-methyl-9H-carbazole) and from further NMR data, for example the …
Number of citations: 210 pubs.acs.org
T Martin, CJ Moody - Journal of the Chemical Society, Perkin …, 1988 - pubs.rsc.org
1-Oxygenated carbazoles are prepared in 4 steps from indole-2-carboxylates by condensation with γ-butyrolactones to give the lactones (12), followed by hydrolysis with concomitant …
Number of citations: 66 pubs.rsc.org
P Sreevatsan - 2018 - repository.upenn.edu
… 1-Methoxy-3-methyl-9H-carbazole 22. To a 250 mL round bottom flask equipped with a stirbar was added 21 (1.90 g, 6.50 mmol). In an inert atmosphere glovebox, Pd(OAc)2 (73.0 mg, …
Number of citations: 0 repository.upenn.edu
T Martin - 1986 - spiral.imperial.ac.uk
… The aldehyde (150) was then treated with boron trifluoride-methanol complex at room temperature to give a 58% yield of the natural product 1-methoxy3-methyl-9H-carbazole (…
Number of citations: 2 spiral.imperial.ac.uk
D Mal, BK Senapati, P Pahari - Tetrahedron, 2007 - Elsevier
Anionic [4+2] cycloaddition of furoindolones (eg, 7 and 10) has been developed as an effective means to the synthesis of carbazoles. This reaction has been shown to be feasible with a …
Number of citations: 58 www.sciencedirect.com
Y Kikugawa, Y Aoki, T Sakamoto - The Journal of Organic …, 2001 - ACS Publications
… We applied this strategy to the synthesis of a carbazole alkaloid, 1-methoxy-3-methyl-9H-carbazole (murrayafoline A) (10), using the same methodology described above. This member …
Number of citations: 60 pubs.acs.org
S Saponara, M Durante, O Spiga… - British Journal of …, 2016 - Wiley Online Library
… Murrayafoline A (1-methoxy-3-methyl-9H-carbazole; MuA; Figure 1) was isolated for the first time from Murraya euchrestifolia Hayata (Rutaceae) collected in Taiwan and identified as a …
Number of citations: 16 bpspubs.onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.